1-(2,4-Difluorophenyl)-2,4-difluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-(2,4-Difluorophenyl)-2,4-difluorobenzene can be achieved by various methods. One such method involves the reaction of 2,4-difluorophenylacetic acid with thionyl chloride, followed by the addition of sodium hydroxide . Another method is the Grignard reaction of 2,4-difluorophenylmagnesium bromide with formaldehyde .Molecular Structure Analysis
The molecular structure of this compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry .Scientific Research Applications
Aggregation and Complex C–F/C–H Disorder
Research by Mocilac, Osman, and Gallagher (2016) explored the aggregation and complex C–F/C–H disorder in a series of N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides, integrating analyses of crystal structures, gas phase calculations, and conformational studies. They found that these compounds aggregate via intermolecular interactions and often involve F⋯F contacts, highlighting the influence of fluorine substitution patterns on molecular aggregation (Mocilac, Osman, & Gallagher, 2016).
Deprotonation and Functionalization
Heiss, Marzi, and Schlosser (2003) compared the behavior of different difluorobenzene isomers towards strong bases, finding that the presence of difluorobenzene enables direct access to various benzoic acids through consecutive treatment with a base and dry ice. This study elucidates the role of difluorobenzene in organic synthesis (Heiss, Marzi, & Schlosser, 2003).
Reactions with NH-Heterocyclic Compounds
Wilshire (1966) investigated the reaction of 1-Fluoro-2,4-dinitrobenzene with various NH-heteroaromatic compounds, leading to the formation of N-2,4-dinitrophenyl derivatives. This study contributes to the understanding of the reactivity of difluorobenzenes with heterocyclic compounds (Wilshire, 1966).
Thermal Stability and Carbonyl Addition Reactions
Scott et al. (2004) examined the generation, thermal stability, and synthetic utility of 2,5-difluorophenyl lithium and 2,5-difluorophenyl Grignard reagents. They found significant applications in the addition to aldehyde and ketone electrophiles, highlighting the importance of difluorophenyl compounds in organometallic chemistry (Scott et al., 2004).
Optical Resolution and Antifungal Agent Synthesis
Miyauchi and Ohashi (1995) developed a novel optical resolution method using a racemate of threo-2-(2,4-difluorophenyl)-2-[1-(methylthio)ethyl]oxirane. This method was applied to synthesize SM-9164, a biologically active enantiomer of antifungal agent SM-8668, showcasing the potential of difluorophenyl derivatives in pharmaceutical synthesis (Miyauchi & Ohashi, 1995).
Biodegradation of Difluorobenzenes
Moreira et al. (2009) focused on the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis. This study revealed the capability of certain bacteria to degrade and defluorinate 1,3-difluorobenzene, offering insights into environmental remediation involving difluorobenzene compounds (Moreira et al., 2009).
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2,4-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVLIAAZZRGTRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290266 | |
Record name | 2,2',4,4'-tetrafluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-45-3 | |
Record name | 2,2′,4,4′-Tetrafluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6965-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 67704 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC67704 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2',4,4'-tetrafluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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